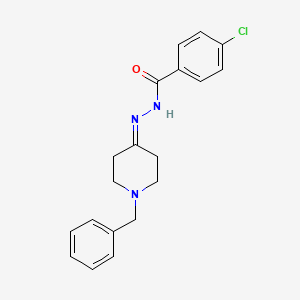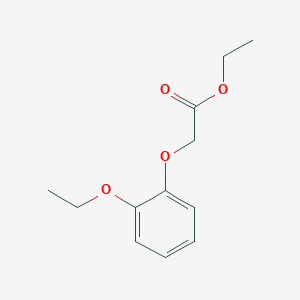![molecular formula C19H21ClN2O2 B5779446 1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5779446.png)
1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine, also known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine compounds. It was first synthesized in the 1970s and has been studied extensively for its pharmacological properties.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine involves its binding to the 5-HT2A and 5-HT2C receptors, which are G protein-coupled receptors that are widely distributed in the brain. Activation of these receptors leads to an increase in intracellular calcium levels, which in turn activates various signaling pathways. This ultimately leads to changes in neuronal activity, neurotransmitter release, and gene expression, which can affect mood, cognition, and behavior.
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine has been shown to produce a range of biochemical and physiological effects, including changes in serotonin release, dopamine release, and glutamate release. It has also been shown to increase heart rate, blood pressure, and body temperature, as well as induce anxiety, agitation, and hallucinations in some individuals. These effects are thought to be mediated by its actions on the 5-HT2A and 5-HT2C receptors.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine in lab experiments is its specificity for the 5-HT2A and 5-HT2C receptors, which allows for targeted manipulation of these receptors. It also has a relatively short half-life, which makes it easier to control its effects. However, one limitation is its potential for inducing adverse effects such as anxiety and agitation, which can confound experimental results.
Future Directions
There are several future directions for research related to 1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine. One area of interest is its potential as a therapeutic agent for various psychiatric disorders, including depression, anxiety, and schizophrenia. Another area of interest is its role in modulating the reward system, which could have implications for the treatment of addiction. Additionally, further studies are needed to elucidate the precise mechanisms underlying its effects on the central nervous system, as well as its potential for inducing adverse effects.
Synthesis Methods
The synthesis of 1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine involves the condensation of 1-(2-chlorophenyl)piperazine with 4-methylphenoxyacetic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by recrystallization or chromatography.
Scientific Research Applications
MCPP has been used in various scientific studies to investigate its effects on the central nervous system. It has been shown to act as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. 1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine has also been used to study the effects of serotonin on mood, cognition, and behavior.
properties
IUPAC Name |
1-[4-(2-chlorophenyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-15-6-8-16(9-7-15)24-14-19(23)22-12-10-21(11-13-22)18-5-3-2-4-17(18)20/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEOVZJOPABVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-ethyl-2-[(methoxycarbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5779392.png)
![[(2-bromophenyl)hydrazono]malononitrile](/img/structure/B5779396.png)









![3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5779458.png)
